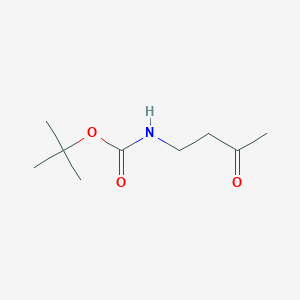

Tert-butyl (3-oxobutyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-oxobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMENCUFZHDXKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54614-95-8 | |

| Record name | tert-butyl N-(3-oxobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 3 Oxobutyl Carbamate

Strategies for the Formation of the tert-Butyl Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability in various conditions and its facile removal under moderately acidic conditions. chemscene.comrsc.orgscispace.com The formation of the tert-butyl carbamate moiety is a critical step in the synthesis of the title compound and can be achieved through several efficient methods.

Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) Mediated N-Protection

The most common and straightforward method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. chemscene.comchemicalbook.com This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. scispace.com The process is typically carried out in the presence of a base to neutralize the acidic byproduct. chemscene.com

Common bases used include triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP), and the reaction is often performed in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature or 0 °C. lookchem.com The use of aqueous conditions with bases such as sodium bicarbonate is also a prevalent method. chemscene.com The choice of solvent and base can be optimized to achieve high yields and chemoselectivity, minimizing side reactions. chemscene.comlookchem.com For instance, the protection of amines can be achieved in acetonitrile (B52724) with DMAP as the base. chemscene.com

Table 1: Common Conditions for Boc₂O Mediated N-Protection

| Base | Solvent | Temperature | Reference |

| Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temp. | lookchem.com |

| 4-(Dimethylamino)pyridine (DMAP) | Tetrahydrofuran (THF) | Room Temp. | lookchem.com |

| Sodium Bicarbonate | Aqueous | Not Specified | chemscene.com |

| DMAP | Acetonitrile | Not Specified | chemscene.com |

Application of Activated Esters and Azides for Carbamate Construction

Alternative strategies for forming the tert-butyl carbamate involve the use of activated precursors other than Boc anhydride. Acyl azides, for example, serve as important intermediates in the synthesis of carbamates via the Curtius rearrangement. rsc.orgCurrent time information in Bangalore, IN. In this method, a carboxylic acid is converted into an acyl azide (B81097), which then undergoes thermal or photochemical rearrangement to an isocyanate. rsc.orgCurrent time information in Bangalore, IN. The highly reactive isocyanate is subsequently trapped by an alcohol, in this case, tert-butanol, to yield the desired tert-butyl carbamate. Current time information in Bangalore, IN.chembk.com

Lebel and co-workers developed a protocol for preparing tert-butyl carbamates from carboxylic acids using di-tert-butyl dicarbonate and sodium azide. Current time information in Bangalore, IN. This reaction proceeds through an acyl azide intermediate which then undergoes a Curtius rearrangement. Current time information in Bangalore, IN. The presence of zinc(II) triflate can catalyze the rearrangement and subsequent trapping of the isocyanate. chembk.com This method is notable for its tolerance of various functional groups. rsc.orgchembk.com

Catalytic Approaches in N-tert-Butoxycarbonylation

To enhance the efficiency and selectivity of the N-protection reaction, various catalytic systems have been developed. These methods often offer milder reaction conditions, shorter reaction times, and improved yields.

Ionic liquids (ILs) have emerged as effective catalysts for the N-tert-butoxycarbonylation of amines. nih.govvulcanchem.comresearchgate.net Protic ionic liquids, such as 1,1,3,3-tetramethylguanidinium acetate (B1210297) ([TMG][Ac]), can efficiently catalyze the Boc protection of a wide range of amines with Boc₂O under solvent-free conditions at room temperature. nih.gov The catalytic role of the ionic liquid is proposed to involve the electrophilic activation of Boc₂O, making the carbonyl group more susceptible to nucleophilic attack by the amine. nih.govvulcanchem.com An important advantage of this system is the potential for catalyst recycling. nih.gov Other ionic liquids, including silica-supported imidazolium-based sulfonic acids and succinimidinium hydrogensulfate, have also been demonstrated as efficient and recyclable catalysts for this transformation. vulcanchem.comresearchgate.net

A variety of solid acid catalysts have been shown to effectively promote the N-Boc protection of amines. These heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture and potential for reuse. acs.orgresearchgate.net Examples include:

Yttria-Zirconia : This strong Lewis acid catalyst facilitates the reaction of amines with Boc₂O in acetonitrile at room temperature, providing excellent yields of N-Boc products.

Sulfated Tin Oxide : A highly efficient and reusable solid acid catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. acs.org

Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) : This system serves as a highly efficient, inexpensive, and reusable catalyst for the chemoselective N-Boc protection of amines. chembk.com

B(OSO₃H)₃/SiO₂ (SBSA) : A solid acid catalyst that allows for the efficient N-tert-butoxycarbonylation of various primary and secondary amines under solvent-free conditions with short reaction times. researchgate.net

Table 2: Comparison of Acid Catalysts for N-Boc Protection

| Catalyst | Conditions | Key Advantages | Reference |

| Yttria-Zirconia | Acetonitrile, Room Temp. | Heterogeneous, Mild Conditions | |

| Sulfated Tin Oxide | Solvent-free, Room Temp. | Reusable, Rapid Reactions | acs.org |

| HClO₄–SiO₂ | Solvent-free, Room Temp. | Inexpensive, Reusable | chembk.com |

| B(OSO₃H)₃/SiO₂ | Solvent-free | Short Reaction Times, Heterogeneous | researchgate.net |

Introduction and Functionalization of the 3-Oxobutyl Chain

The synthesis of tert-butyl (3-oxobutyl)carbamate requires the introduction of the 3-oxobutyl chain. This can be accomplished through several synthetic routes.

One primary approach involves starting with the precursor amine, 4-amino-2-butanone . vulcanchem.com This amine can then be protected with di-tert-butyl dicarbonate using the standard methods described in section 2.1.1 to yield the final product, this compound. lookchem.com The synthesis of 4-amino-2-butanone itself can be achieved through the amination of 2-butanone. vulcanchem.com

An alternative one-pot synthesis of N-substituted (3-oxobutyl)carbamates has been reported via a tandem condensation of primary amines with a chloroformate, followed by the conjugate addition of the resulting carbamate to methyl vinyl ketone. This reaction can be catalyzed by modified zeolites at room temperature. This strategy suggests that a pre-formed tert-butyl carbamate could undergo a Michael addition to methyl vinyl ketone to construct the 3-oxobutyl chain.

Furthermore, a sustainable continuous flow synthesis of β-aminocarbonyls, including derivatives of this compound, has been achieved through the acid-catalyzed hydration of N-Boc-2-azetines. chembk.com This method provides a modern and efficient route to these structures.

The ketone functionality within the 3-oxobutyl chain offers a site for further synthetic modifications. For example, it can undergo reactions typical of ketones, allowing for the introduction of additional complexity into the molecule. The synthesis of various derivatives, such as tert-butyl (4-hydroxy-3-oxobutyl)carbamates, demonstrates the potential for functionalization at this position. chembk.com

Conjugate Addition Reactions for C-C Bond Formation

Conjugate addition reactions represent a powerful tool for the formation of carbon-carbon bonds in the synthesis of this compound. These reactions typically involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Tandem Condensation with Methyl Vinyl Ketone for (3-Oxobutyl)carbamate Formation

A notable example of conjugate addition is the tandem condensation of primary amines with a chloroformate, followed by the conjugate addition of the resulting carbamate to methyl vinyl ketone. researchgate.net This one-pot synthesis of N-substituted (3-oxobutyl)carbamates has been efficiently carried out in the presence of a Sn⁴⁺ modified Zeolite Hβ catalyst at room temperature. researchgate.net The process involves the initial formation of a carbamate from the primary amine and methyl chloroformate, which then undergoes a Michael addition to methyl vinyl ketone. researchgate.net This methodology provides a streamlined approach to the target molecule, avoiding the isolation of intermediates. researchgate.net

Functional Group Transformations from Halide or Hydroxyl Precursors

The synthesis of this compound can also be achieved through the transformation of functional groups from halide or hydroxyl precursors. One documented method involves a multi-step synthesis starting from 4-(tert-butyl)-2-methyl cyclohexanol. chegg.com This process begins with the conversion of the alcohol to a bromide using phosphorus tribromide (PBr₃). chegg.com Subsequent reaction of the resulting halide can lead to the desired carbamate functionality, although the specific steps to convert this particular bromide to this compound are not detailed in the provided context. Another general approach involves the reductive amination of a suitable aldehyde with 4-amino-1-butanol, followed by protection of the resulting amine and subsequent oxidation of the alcohol to a ketone. uva.nl

Asymmetric Synthetic Approaches for Chiral Centers Introduction

The introduction of chiral centers is crucial for the synthesis of enantiomerically pure compounds. Asymmetric approaches to synthesize derivatives of this compound often employ chiral catalysts or auxiliaries.

For instance, the asymmetric synthesis of tert-butyl 3-alkyl-oxindole-3-carboxylates has been achieved through a chiral phosphoric acid-catalyzed desymmetrization of di-tert-butyl 2-alkyl-2-(2-aminophenyl)malonates. researchgate.net While not a direct synthesis of the title compound, this demonstrates the use of chiral Brønsted acids to create stereogenic centers in related structures. Another relevant strategy is the use of chiral hydrazones, such as those derived from (S)- or (R)-2-(methoxymethyl)-1-pyrrolidinamine (SAMP or RAMP), to facilitate asymmetric C-C bond formation. rug.nl These methods, while not explicitly detailed for this compound itself, represent key strategies in asymmetric synthesis that could be adapted for its chiral variants.

A phosphine-promoted [3+2] cycloaddition between nonsubstituted Morita-Baylis-Hillman (MBH) carbonates and trifluoromethyl ketones has been developed to produce trifluoromethyl-containing 2,3-dihydrofurans. sci-hub.se This reaction proceeds through a proposed allylic phosphorus ylide intermediate. sci-hub.se

Optimization of Reaction Conditions and Solvent Effects

The efficiency of synthetic routes to this compound and related compounds is highly dependent on the optimization of reaction conditions, including the choice of solvent.

In the synthesis of N-substituted (3-oxobutanyl)carbamates via tandem condensation, various metal-modified zeolites were screened, with Sn⁴⁺-modified Hβ zeolite proving to be an excellent, efficient, and alternative heterogeneous catalyst. researchgate.net The reaction proceeds effectively at room temperature. researchgate.net

The choice of solvent can also dramatically influence the outcome of a reaction. For example, in palladium-catalyzed carbonylation of aromatic amines, a switchable synthesis of carbamates or ureas can be achieved by controlling the solvent. researchgate.net Furthermore, in the context of Michael additions, the presence of hexamethylphosphoric triamide (HMPA) generally favors 1,4-addition, highlighting the sensitivity of regiochemistry to reaction conditions. rug.nl The reaction temperature is another critical parameter, with a typical range for the reaction of tert-butyl alcohol with diketene (B1670635) being 25°C to 80°C. google.com

Below is a table summarizing the optimization of phosphine (B1218219) catalysts and solvents for a related phosphine-promoted cycloaddition reaction. sci-hub.se

| Entry | Phosphine Catalyst | Solvent | Yield (%) |

| 1 | PPh₃ | CH₂Cl₂ | 39 |

| 2 | P(p-FC₆H₄)₃ | CH₂Cl₂ | 45 |

| 3 | P(p-MeOC₆H₄)₃ | CH₂Cl₂ | 52 |

| 4 | PBu₃ | CH₂Cl₂ | 75 |

| 5 | PBu₃ | Toluene | 81 |

| 6 | PBu₃ | THF | 68 |

| 7 | PBu₃ | MeCN | 55 |

| 8 | PBu₃ | Dioxane | 72 |

This data is for a related reaction and serves as an example of reaction optimization.

One-Pot and Multi-Step Synthetic Sequences

Both one-pot and multi-step synthetic sequences are employed in the synthesis of this compound and its derivatives, each offering distinct advantages.

Sequential Reaction Protocols for Target Compound Assembly

Multi-step syntheses allow for the careful construction of complex molecules through a series of discrete transformations. A general method for preparing carbamates involves the reaction of an alcohol with sodium cyanate (B1221674) in the presence of trifluoroacetic acid. orgsyn.org This one-step procedure is noted to be simpler and safer than many multi-step methods previously used for tertiary alcohols. orgsyn.org

An efficient one-pot synthesis of N-substituted (3-oxobutyl) carbamates has been reported, involving a tandem condensation of primary amines with methyl chloroformate, followed by a conjugate addition with methyl vinyl ketone. researchgate.net This reaction is facilitated by a Sn⁴⁺ modified Zeolite Hβ catalyst at room temperature. researchgate.net Another example of a one-pot process is the three-component coupling of primary amines, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). nih.gov This method offers mild conditions and short reaction times. organic-chemistry.org

The following table outlines a multi-step synthesis of a related compound, tert-butyl (6-oxopiperdin-3-yl)carbamate, demonstrating a typical sequential protocol. sioc-journal.cn

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | L-pyroglutaminol | p-TsCl, Et₃N, DCM | Tosylated intermediate | - |

| 2 | Tosylated intermediate | Dibenzylamine, K₂CO₃, MeCN | Dibenzylamino intermediate | - |

| 3 | Dibenzylamino intermediate | H₂, Pd/C, Boc₂O, THF | Boc-protected amino lactam | - |

| 4 | Boc-protected amino lactam | - | (S)-tert-butyl(6-oxopiperdin-3-yl)carbamate | 67 (overall) |

This data is for a related compound and illustrates a sequential synthetic approach.

Development of Efficient and Scalable Synthetic Routes

The industrial demand for this compound necessitates synthetic routes that are not only high-yielding but also economically viable and scalable to large quantities. Research has focused on moving beyond traditional laboratory-scale preparations to robust processes suitable for kilogram-scale production.

A notable advancement involves the reaction of tert-butyl alcohol with diketene. google.com Conventional methods, such as those using sodium acetate as a catalyst, often suffer from moderate yields and are not considered industrially advantageous. google.com An improved, scalable process utilizes a 4-(tertiary amino)pyridine catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to mediate the reaction between tert-butyl alcohol and diketene. This method is performed at temperatures between 25°C and 80°C for a short duration of 0.3 to 3 hours, demonstrating a significant improvement in efficiency. google.com The resulting product can be used directly in subsequent steps or purified via standard industrial techniques like distillation or extraction. google.com

The table below summarizes key aspects of an efficient and scalable synthetic route.

| Feature | Description | Source |

| Starting Materials | Inexpensive and readily available commercial precursors (e.g., tert-butyl alcohol, diketene). | google.com |

| Catalyst | Highly efficient catalysts like 4-(tertiary amino)pyridines. | google.com |

| Reaction Conditions | Optimized temperature (25-80°C) and short reaction times (0.3-3 hours). | google.com |

| Scalability | Amenable to multi-gram and kilogram-scale production without significant loss in yield. | researchgate.netbeilstein-journals.org |

| Purification | Avoids tedious chromatographic purification in favor of distillation or extraction. | google.comgoogle.com |

| Overall Yield | High overall yields are a primary objective. | researchgate.netbeilstein-journals.org |

Comparative Analysis of Synthetic Pathways and Methodological Advancements

Several synthetic pathways to this compound and other carbamates have been developed, each with distinct advantages and disadvantages. Methodological advancements have sought to overcome the limitations of traditional approaches.

The Curtius rearrangement represents a classical yet powerful method for synthesizing carbamates from carboxylic acids. nih.govacs.org In a modified version, a carboxylic acid reacts with di-tert-butyl dicarbonate and sodium azide to form an acyl azide. This intermediate then rearranges to an isocyanate, which is trapped by an alcohol to form the carbamate. nih.govacs.org While effective, this method involves the use of potentially hazardous azides.

A more direct route involves the reaction of diketene with tert-butyl alcohol. As mentioned, the choice of catalyst is crucial. The older method using sodium acetate is less efficient than modern approaches using 4-(tertiary amino)pyridine catalysts. google.com This shift represents a significant methodological advancement, offering higher yields and better industrial applicability. google.com

Continuous flow synthesis is another modern advancement, offering improved control over reaction parameters and enhanced safety for certain reactions. For the synthesis of related β-aminocarbonyls, acid-catalyzed hydration of N-Boc-protected precursors has been successfully implemented in a continuous flow system. rsc.org

The following table provides a comparative analysis of different synthetic pathways.

| Synthetic Pathway | Description | Advantages | Disadvantages | Source |

| Protection & Oxidation | Boc-protection of 4-amino-2-butanol followed by oxidation of the secondary alcohol. | General and versatile for various substrates. | Multi-step process can lower overall yield. | |

| Modified Curtius Rearrangement | Conversion of a carboxylic acid to an acyl azide, which rearranges to an isocyanate and is trapped to form the carbamate. | Useful protocol for generating carbamates from carboxylic acids. | Involves potentially explosive azide intermediates. | nih.govacs.org |

| Diketene & t-BuOH (Conventional) | Reaction of diketene with tert-butyl alcohol using a sodium acetate catalyst. | Utilizes readily available starting materials. | Not always high-yielding; less industrially advantageous. | google.com |

| Diketene & t-BuOH (Advanced) | Reaction of diketene with tert-butyl alcohol using a 4-(tertiary amino)pyridine catalyst. | High yield, short reaction time, scalable. | Requires specific catalyst. | google.com |

| Continuous Flow Hydration | Acid-catalyzed hydration of N-Boc-azetines to form β-aminocarbonyls. | Excellent control over reaction conditions, enhanced safety, scalable. | Primarily demonstrated for related structures; may require specialized equipment. | rsc.org |

Considerations for Sustainable and Green Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for all chemical compounds, including this compound. The goal is to create processes that are environmentally benign, minimize waste, and are energy-efficient. researchgate.net

A key area of green synthesis is the use of non-toxic, abundant, and renewable starting materials. One of the most attractive green approaches for carbamate synthesis involves the use of carbon dioxide (CO₂) as a C1 source, replacing hazardous reagents like phosgene. psu.edursc.org This method involves reacting an amine, an alcohol, and CO₂ in the presence of a basic catalyst to form the carbamate, offering a halogen-free and safer alternative. rsc.org

Energy efficiency is another cornerstone of green chemistry. The use of alternative energy sources like ultrasound irradiation can accelerate reaction rates, often leading to shorter reaction times, milder conditions, and higher yields compared to conventional heating. researchgate.net Ultrasound-assisted synthesis is considered an eco-friendly approach that reduces energy consumption and waste generation. researchgate.net

Solvent choice is also critical. The development of syntheses that use water as a solvent or are performed under solvent-free conditions is a major goal. For example, the synthesis of certain heterocyclic compounds has been achieved in water, minimizing the use of volatile organic compounds (VOCs). ucl.ac.uk Similarly, catalyst selection plays a role; using inexpensive, stable, and recyclable catalysts like palladium on carbon (Pd/C) for certain transformations aligns with green chemistry principles. researchgate.net

The table below outlines key considerations for the sustainable synthesis of carbamates.

| Green Chemistry Principle | Application in Carbamate Synthesis | Potential Benefits | Source |

| Use of Renewable Feedstocks | Utilizing CO₂ as a C1 building block. | Replaces toxic phosgene, reduces carbon footprint, uses an abundant resource. | psu.edursc.org |

| Waste Minimization | Developing one-pot syntheses and high-yield reactions. | Reduces the number of purification steps and the amount of generated waste. | researchgate.net |

| Energy Efficiency | Employing ultrasound irradiation as an energy source. | Shorter reaction times, milder conditions, reduced energy consumption. | researchgate.net |

| Safer Solvents & Reagents | Using water as a solvent; avoiding halogenated reagents. | Reduces environmental impact and improves process safety. | rsc.orgucl.ac.uk |

| Catalysis | Using efficient and recyclable catalysts. | Increases reaction efficiency and allows for catalyst reuse, reducing costs and waste. | researchgate.net |

By integrating these advanced and sustainable approaches, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Reactivity and Chemical Transformations of Tert Butyl 3 Oxobutyl Carbamate

Deprotection Reactions of the tert-Butyl Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. acsgcipr.orgorganic-chemistry.org

Acid-Mediated Cleavage Mechanisms and Byproduct Management

The deprotection of the Boc group in tert-butyl (3-oxobutyl)carbamate is typically achieved using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid. vulcanchem.comscholaris.ca The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

The generation of the tert-butyl cation can lead to undesirable side reactions, such as the alkylation of nucleophilic sites on the substrate or other molecules in the reaction mixture. acsgcipr.org To mitigate this, "scavengers" are often added to the reaction. These scavengers are nucleophilic species that can trap the tert-butyl cation. Common scavengers include anisole (B1667542), thioanisole, and triethylsilane.

The choice of acid and reaction conditions can be optimized to achieve selective deprotection in the presence of other acid-sensitive functional groups. acsgcipr.org

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) | Highly effective but corrosive and can be harsh on other functional groups. acsgcipr.org |

| Hydrochloric acid (HCl) | In a solvent like dioxane or methanol (B129727) | A common and cost-effective choice. researchgate.net |

| Phosphoric acid (H₃PO₄) | Aqueous solution | A milder and more environmentally friendly option. organic-chemistry.orgnih.govorganic-chemistry.org |

| Lewis Acids (e.g., BF₃·OEt₂) | In an aprotic solvent | Can be used for selective deprotection. |

Environmentally Benign Deprotection Protocols

In recent years, there has been a growing interest in developing more environmentally friendly methods for Boc deprotection. These methods aim to replace hazardous reagents and solvents with greener alternatives.

One such approach is the use of aqueous phosphoric acid, which is an effective and mild reagent for the deprotection of tert-butyl carbamates. organic-chemistry.orgnih.govorganic-chemistry.org This method offers good selectivity and is compatible with various other acid-sensitive groups. organic-chemistry.orgorganic-chemistry.org Another strategy involves the use of solid-supported acid catalysts, which can be easily recovered and reused, minimizing waste.

Transformations Involving the Ketone Functionality

The ketone group in this compound provides a reactive site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This allows for the introduction of a wide range of substituents at this position. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium reagents), hydrides (e.g., sodium borohydride), and cyanide. The addition of these nucleophiles leads to the formation of a tertiary alcohol after workup. The stereochemical outcome of these additions can often be controlled by the use of chiral reagents or catalysts.

Table 2: Examples of Nucleophilic Addition to Ketones

| Nucleophile | Reagent(s) | Product Type |

| Alkyl/Aryl group | Grignard Reagents (RMgX), Organolithium Reagents (RLi) | Tertiary Alcohol |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN), Sodium Cyanide (NaCN) | Cyanohydrin |

Condensation Reactions and Derivative Formation

The ketone functionality can undergo condensation reactions with various nitrogen-based nucleophiles to form a range of derivatives. For instance, reaction with primary amines yields imines (Schiff bases), while reaction with hydroxylamine (B1172632) produces oximes. These condensation reactions are typically reversible and are often driven to completion by the removal of water.

These derivatives can serve as intermediates for further transformations. For example, imines can be reduced to secondary amines, and oximes can be rearranged to amides via the Beckmann rearrangement.

Alpha-Alkylation and Enolate Chemistry

The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a strong base to form an enolate. libretexts.org This enolate is a powerful nucleophile and can react with various electrophiles, most notably alkyl halides, in a reaction known as α-alkylation. libretexts.orgorganicchemistrytutor.com This reaction is a fundamental method for forming new carbon-carbon bonds. libretexts.org

The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. organicchemistrytutor.com A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature typically favors the formation of the kinetic enolate (the less substituted enolate), while a weaker base at higher temperatures favors the thermodynamic enolate (the more substituted enolate). organicchemistrytutor.com In the case of this compound, there are two α-carbons, allowing for selective alkylation at either the C2 or C4 position, depending on the reaction conditions.

Chemical Stability and Conformational Dynamics of the Carbamate Linkage

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its specific stability profile. uio.no The carbamate linkage in this compound is generally stable under basic conditions, toward most nucleophiles, and during catalytic hydrogenolysis. uio.no However, it is readily cleaved under moderately acidic conditions, which allows for its selective removal in the presence of other acid-labile groups. uio.noorganic-chemistry.org The stability of the tert-butyl carbamate group under various conditions is a critical factor in its application in multi-step syntheses.

Aqueous phosphoric acid has been demonstrated as a mild and effective reagent for the deprotection of tert-butyl carbamates. organic-chemistry.org The general stability of tert-butyl carbamates to a range of reagents is summarized in the table below.

Table 1: General Stability of Tert-butyl Carbamate Linkage

| Condition/Reagent | Stability | Reference |

|---|---|---|

| Aqueous Conditions | ||

| pH < 1 | Labile | organic-chemistry.org |

| Strong Base (e.g., NaOH) | Stable | uio.no |

| Bases | ||

| Triethylamine (B128534) (NEt₃) | Stable | organic-chemistry.org |

| Pyridine (B92270) | Stable | organic-chemistry.org |

| Potassium tert-butoxide | Stable | organic-chemistry.org |

| Reductants | ||

| H₂ / Palladium | Stable | uio.no |

| Lithium aluminum hydride (LiAlH₄) | Stable | organic-chemistry.org |

| Sodium borohydride (NaBH₄) | Stable | organic-chemistry.org |

| Oxidants | ||

| Chromium trioxide (CrO₃) | Stable | organic-chemistry.org |

| m-Chloroperoxybenzoic acid | Stable | organic-chemistry.org |

| Acids | ||

| Trifluoroacetic acid (TFA) | Labile | acs.org |

This table represents the general reactivity of the Boc protecting group and may vary based on specific substrate and reaction conditions.

The carbamate linkage itself exhibits important conformational dynamics. It can exist in syn and anti conformations due to the partial double bond character of the C-N bond, which restricts free rotation. acs.org The relative population of these rotamers is influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding. acs.org NMR studies on similar N-carbamoylated amino acids have shown that as temperature increases, the favored conformation can switch from syn to anti. acs.org This dynamic behavior can influence the reactivity and the recognition properties of the molecule in biological and chemical systems.

Mechanistic Investigations of Key Transformations

The dual functionality of this compound, possessing both a ketone and a protected amine, allows for a variety of chemical transformations. Mechanistic studies have often focused on intramolecular reactions that lead to the formation of heterocyclic structures.

A key transformation is the intramolecular cyclization to form cyclic iminium ions, which can then be trapped by nucleophiles. For instance, substituted tert-butyl 4-oxobutylcarbamates, close structural analogs, have been shown to undergo a one-pot intramolecular cyclization when treated with a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net The proposed mechanism involves the activation of the ketone carbonyl group by the Lewis acid catalyst. This is followed by the intramolecular nucleophilic attack of the carbamate-protected nitrogen atom onto the activated carbonyl carbon. This cyclization generates a five-membered ring and a transient N-Boc-acyliminium ion intermediate. researchgate.net This highly electrophilic species is then readily attacked by a nucleophile, such as a phosphite, to yield a stable cyclic α-aminophosphonate product. researchgate.net

Another significant transformation is reductive amination. The ketone moiety can react with the internal Boc-protected amine upon deprotection or under conditions that facilitate cyclization. For example, the reaction of tert-butyl (4-oxobutyl)carbamate with 5-nitroindoline (B147364) proceeds via a reductive amination pathway to furnish the corresponding N-alkylated product. acs.org While this is an intermolecular example, it highlights the reactivity of the oxobutyl chain. Intramolecularly, the ketone can be converted to an imine or enamine, which can then participate in cyclization or other bond-forming reactions.

Recent studies have also explored the use of related compounds, such as tert-butyl formyl(3-oxobutyl)carbamate, in transformations mediated by visible-light photocatalysis, suggesting that radical-based mechanisms could provide alternative pathways for constructing complex molecular architectures from this versatile building block. uni-regensburg.de

Applications of Tert Butyl 3 Oxobutyl Carbamate in Advanced Organic Synthesis

Role as a Versatile Amine Protecting Group

The primary role of the tert-butyl (3-oxobutyl)carbamate lies in the utility of its tert-butoxycarbonyl (Boc) group as a shield for a primary amine. nih.gov The Boc group is favored in multi-step syntheses due to its robustness under various reaction conditions, particularly those involving bases and nucleophiles, while being easily removable under specific acidic conditions. organic-chemistry.orgacsgcipr.org This stability and selective lability are fundamental to its application in the controlled, stepwise assembly of complex molecules. acs.org

The carbamate (B1207046) functionality within the Boc group displays good chemical and proteolytic stability, a feature that is advantageous in the design of peptidomimetics and other biologically active compounds. nih.govacs.org The steric bulk of the tert-butyl group can also influence the reactivity of the molecule, directing chemical reactions to other sites or preventing unwanted side reactions in close proximity. acsgcipr.org

Orthogonal Protection Strategies in Complex Systems

In the synthesis of intricate molecules with multiple functional groups, an orthogonal protection strategy is essential. This approach involves using a set of protecting groups, each of which can be removed by a specific set of reagents without affecting the others. organic-chemistry.org The Boc group is a cornerstone of such strategies due to its acid-labile nature, which contrasts with the removal conditions for other common amine protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group. organic-chemistry.orgug.edu.pl

For instance, a synthetic scheme might involve a molecule with two different amine groups, one protected by Boc and the other by Fmoc. The Fmoc group can be selectively removed using a base like piperidine (B6355638), leaving the Boc group intact for subsequent reactions. organic-chemistry.org Later in the synthesis, the Boc group can be cleaved with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), without disturbing other parts of the molecule. wikipedia.org This compatibility allows for precise, sequential modifications of a polyfunctional compound, which is critical in the synthesis of peptides and other complex natural products. nih.gov The synthesis of a phosphatase-stable phosphothreonine mimetic, for example, employed an orthogonal protection scheme with both Fmoc and Boc groups to enable its use in standard solid-phase peptide synthesis. nih.gov

Selective Protection and Deprotection in Multi-Functional Molecule Assembly

The selective removal of the Boc group is a key step in the assembly of multi-functional molecules. Because the Boc group is sensitive to acid, it can be cleaved under mild conditions that leave many other functional groups and acid-sensitive protecting groups—such as benzyl (B1604629) esters and TBDMS ethers—unaffected. organic-chemistry.orgorganic-chemistry.org Aqueous phosphoric acid has been shown to be an effective reagent for the selective deprotection of tert-butyl carbamates and esters. organic-chemistry.org

This selectivity is crucial in peptide synthesis, where the Boc group protects the alpha-amino group of an amino acid while reactions occur at the carboxyl end. After peptide bond formation, the Boc group is removed with acid to reveal a new N-terminus, ready for the next coupling step. wikipedia.org A potential complication during deprotection is the formation of a tert-butyl cation, which can cause undesirable side reactions by alkylating nucleophilic sites on the substrate. acsgcipr.orgwikipedia.org This can be suppressed by using "scavengers" like anisole (B1667542) or thioanisole. wikipedia.org Researchers have also explored other reagents to achieve chemoselective deprotection; for example, zinc bromide (ZnBr2) has been used for the selective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. researchgate.net

Intermediacy in the Synthesis of Diverse Molecular Scaffolds

Beyond its role in amine protection, this compound is a versatile building block for constructing a variety of molecular frameworks. thieme-connect.comcrysdotllc.com Its dual functionality—a ketone and a protected amine—allows it to participate in a wide array of chemical reactions to form more complex structures.

Building Block for Heterocyclic Compound Synthesis

This compound is a valuable precursor for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. thieme-connect.comuio.no

Pyrrolidines and Piperidines: The compound can undergo intramolecular cyclization reactions to form five- and six-membered nitrogen-containing rings. For example, an asymmetric intramolecular Michael reaction of a derivative, ethyl (Z)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate, has been used to produce chiral pyrrolidines. psu.edu Similarly, substituted tert-butyl 4-oxobutylcarbamates can undergo one-pot intramolecular cyclization and phosphonylation to yield substituted pyrrolidines. researchgate.net

Pyridines and Pyrazoles: A related compound, tert-butyl N-(2-oxobut-3-yn-1-yl)carbamate, serves as a precursor in the synthesis of highly functionalized pyridine (B92270) and pyrazole (B372694) derivatives through cycloaddition reactions. enamine.net

Tetrahydro- enamine.netresearchgate.netdiazepino[1,2,3-gh]purine (THDAP): This complex tricyclic system, found in asmarine alkaloids, has been synthesized using this compound derivatives as key intermediates in the construction of the seven-membered diazepine (B8756704) ring. uio.no

The following table summarizes the use of this compound and its derivatives in synthesizing various heterocyclic systems.

| Heterocyclic System | Synthetic Method | Precursor | Ref |

| Pyrrolidine (B122466) | Asymmetric Intramolecular Michael Reaction | Ethyl (Z)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate | psu.edu |

| Pyrrolidine | One-pot Intramolecular Cyclization/Phosphonylation | Substituted tert-butyl 4-oxobutylcarbamates | researchgate.net |

| Pyridine | [2+2] Cycloaddition | tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate | enamine.net |

| Pyrazole | [3+2] Cycloaddition | tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate | enamine.net |

| Tetrahydrodiazepino-purine | Multi-step synthesis involving alkylation | tert-butyl 6-(ditert-butoxycarbonylamino)-7-(3-oxobutyl)-8,9-dihydro-7H-purine | uio.no |

Precursor in Amino Acid and Peptide Chemistry

The Boc protecting group is integral to modern peptide synthesis, and this compound serves as a precursor for non-standard amino acids and peptidomimetics. nih.govacs.org The carbamate linkage is often used as a stable surrogate for the more labile peptide bond, enhancing the metabolic stability of peptide-based drugs. nih.gov

The compound can be used to introduce a 4-aminobutan-2-one (B1611400) moiety into a larger molecule, which can then be further elaborated. For instance, it has been used in the synthesis of polo-box domain-binding peptides and in the development of precursors for peptide mimetics. nih.gov Its derivatives have been employed in the synthesis of complex amino acids like (2S, 3R)-2-amino-3-methyl-4-phosphonobutyric acid, a stable mimetic of phosphothreonine. nih.gov

Application in Stereoselective Synthesis of Advanced Intermediates

Creating molecules with specific three-dimensional arrangements (stereochemistry) is critical for biological activity. This compound and its derivatives are valuable starting materials in stereoselective synthesis. researchgate.netrsc.org

The ketone functional group can undergo stereoselective reduction to produce a chiral alcohol. For example, the diastereoselective reduction of (S)-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl) carbamate using biocatalysts like Rhodococcus erythropolis cells yields the corresponding chiral alcohol with high selectivity. researchgate.net

Furthermore, the compound is used in asymmetric Mannich reactions, a powerful carbon-carbon bond-forming reaction, to create chiral β-amino aldehydes. orgsyn.org It is also a reactant in catalytic, asymmetric three-component reactions involving aldehydes and allyltrimethylsilane (B147118) to produce enantioenriched homoallylic amines, which are important chiral building blocks. nih.gov The synthesis of chiral building blocks for alkaloids, such as those with pyrrolidine and piperidine cores, has been achieved via asymmetric intramolecular Michael reactions starting from derivatives of this compound. psu.edu

Contribution to the Synthesis of Complex Target Organic Molecules

This compound is a valuable bifunctional building block in advanced organic synthesis, enabling the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. nih.govopenmedicinalchemistryjournal.com Its structure, featuring a ketone and a protected amine, allows for sequential or one-pot reactions to generate diverse scaffolds that are prevalent in pharmaceuticals and biologically active compounds. nih.govnih.gov

The presence of the β-keto carbamate moiety is particularly advantageous for the synthesis of various heterocyclic systems through well-established methodologies. These reactions leverage the reactivity of both the ketone and the nitrogen functionality, often after in-situ deprotection of the tert-butoxycarbonyl (Boc) group.

One of the primary applications of this scaffold is in the synthesis of substituted pyrroles via the Paal-Knorr synthesis . alfa-chemistry.comorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound, which can be formed from this compound and an appropriate reaction partner, with a primary amine or ammonia (B1221849). organic-chemistry.org The inherent nitrogen source in the carbamate can be utilized for this purpose, leading to N-substituted or N-unsubstituted pyrroles, which are core structures in many natural products and medicinal agents. alfa-chemistry.com

Similarly, the compound is a potential precursor for the synthesis of pyridines through reactions like the Hantzsch pyridine synthesis . organic-chemistry.orgchemtube3d.com This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. organic-chemistry.orgchemtube3d.com this compound can serve as a synthetic equivalent of one of the β-dicarbonyl components and the ammonia source, facilitating the construction of dihydropyridine (B1217469) and pyridine rings. enamine.netnih.gov These structures are the backbone of several important drugs.

Furthermore, the versatile reactivity of this compound makes it an ideal candidate for various multicomponent reactions (MCRs) . researchgate.netnih.gov MCRs are highly efficient processes that combine three or more starting materials in a single step to generate complex products, minimizing waste and saving time. frontiersin.org The ketone and carbamate functionalities can participate in a variety of MCRs to rapidly build molecular diversity. nih.gov

The following table summarizes the potential applications of this compound in the synthesis of complex heterocyclic molecules:

| Synthetic Methodology | Reactant Functionalities Utilized | Resulting Heterocyclic Scaffold | Significance of Scaffold |

| Paal-Knorr Synthesis | Ketone and protected amine (as an amine source after deprotection) | Pyrrole | Core of many natural products and pharmaceuticals. alfa-chemistry.comorganic-chemistry.org |

| Hantzsch Pyridine Synthesis | Ketone and protected amine (as an ammonia source after deprotection) | Dihydropyridine, Pyridine | Found in numerous bioactive compounds and drugs. organic-chemistry.orgchemtube3d.com |

| Multicomponent Reactions | Ketone and protected amine | Various complex heterocycles (e.g., pyrimidines, imidazoles) | Accelerates drug discovery and the synthesis of compound libraries. researchgate.netfrontiersin.org |

Utility in Industrial Chemical Production Processes

In the realm of industrial chemical production, the utility of a compound is determined by its efficiency as a starting material, its cost-effectiveness, and its contribution to the synthesis of high-value products. While specific large-scale industrial applications of this compound are not extensively documented in publicly available literature, the industrial importance of its close structural analog, tert-butyl 3-oxobutyrate , provides strong evidence for its potential in similar processes. google.com

Tert-butyl 3-oxobutyrate is a key intermediate in various industrial sectors, including the production of agricultural chemicals, medicines, and dyestuffs. google.com A notable application is in the pharmaceutical industry, specifically in the synthesis of aminothiazole cephalosporin (B10832234) antibiotics. google.com Cephalosporins are a major class of broad-spectrum antibiotics that are widely used clinically. google.com

A patented industrial method for the production of tert-butyl 3-oxobutyrate involves the reaction of tert-butyl alcohol with diketene (B1670635) in the presence of a 4-(tertiary amino)pyridine catalyst. google.com This process is highlighted for its high yield and suitability for large-scale production. google.com The resulting tert-butyl 3-oxobutyrate is then used as a crucial intermediate in the multi-step synthesis of cephalosporin compounds like cefmenoxime. google.com

The structural similarity between this compound and tert-butyl 3-oxobutyrate suggests that the former could also serve as a valuable precursor in industrial settings, particularly for nitrogen-containing pharmaceuticals. The presence of the protected nitrogen atom in the carbamate offers a direct route to incorporate this essential element into the final product, potentially streamlining the synthetic process and reducing the number of steps required.

The table below outlines the established industrial utility of the closely related tert-butyl 3-oxobutyrate, indicating the potential areas of application for this compound.

| Industrial Sector | Application of Structural Analog (tert-butyl 3-oxobutyrate) | Potential Role of this compound |

| Pharmaceuticals | Intermediate in the synthesis of aminothiazole cephalosporin antibiotics (e.g., cefmenoxime). google.com | Precursor for nitrogen-containing pharmaceuticals, potentially simplifying synthetic routes. |

| Agrochemicals | Building block for various agricultural chemicals. google.com | Starting material for the synthesis of novel pesticides and herbicides. |

| Dyestuffs | Intermediate in the production of dyes. google.com | Component in the synthesis of specialized dyes and pigments. |

The development of efficient and scalable synthesis methods for compounds like (S)-tert-butyl(6-oxopiperdin-3-yl)carbamate, a high-value chiral pharmaceutical building block, further underscores the industrial interest in complex carbamates. sioc-journal.cn The optimization of such syntheses to achieve high yields and purity on a large scale is a critical aspect of industrial process development. sioc-journal.cn

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise structure of tert-butyl (3-oxobutyl)carbamate can be determined.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound provides key information about the number and chemical environment of the hydrogen atoms in the molecule.

Tert-butyl Group: A prominent singlet is observed around δ 1.42 ppm, which integrates to nine protons. rsc.org This signal is characteristic of the magnetically equivalent protons of the tert-butyl group of the Boc protecting group.

Methylene (B1212753) Protons: The spectrum displays two methylene groups. The methylene group adjacent to the nitrogen of the carbamate (B1207046) (N-CH₂) typically appears as a multiplet around δ 3.37-3.44 ppm. rsc.org The other methylene group, situated between the first methylene and the ketone group (CH₂-C=O), resonates as a triplet at approximately δ 2.70 ppm. rsc.org

Methyl Ketone Protons: A singlet corresponding to the three protons of the methyl group adjacent to the carbonyl functionality (CH₃-C=O) is found at approximately δ 2.1-2.3 ppm. vulcanchem.com

Amide Proton: A broad singlet corresponding to the N-H proton of the carbamate group is also observed, typically around δ 4.93 ppm. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.93 | Broad Singlet | 1H | NH |

| ~3.37-3.44 | Multiplet | 2H | N-CH ₂ |

| ~2.70 | Triplet | 2H | CH ₂-C=O |

| ~2.1-2.3 | Singlet | 3H | CH ₃-C=O |

| ~1.42 | Singlet | 9H | C(CH ₃)₃ |

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbons: Two distinct signals are observed in the downfield region. The ketone carbonyl carbon (C=O) appears at approximately δ 201.6 ppm, while the carbamate carbonyl carbon (N-C=O) resonates around δ 156.0 ppm. rsc.org

Tert-butyl Group Carbons: The quaternary carbon of the tert-butyl group (C(CH₃)₃) gives a signal around δ 79.7 ppm, and the three equivalent methyl carbons ((CH₃)₃) show a signal at approximately δ 28.5 ppm. rsc.org

Methylene Carbons: The carbon atom of the methylene group attached to the nitrogen (N-CH₂) is found at about δ 34.2 ppm, and the methylene carbon adjacent to the ketone (CH₂-C=O) appears around δ 44.4 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~201.6 | C =O (Ketone) |

| ~156.0 | N-C =O (Carbamate) |

| ~79.7 | C (CH₃)₃ |

| ~44.4 | C H₂-C=O |

| ~34.2 | N-C H₂ |

| ~28.5 | C(C H₃)₃ |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While ¹H and ¹³C NMR are sufficient for basic structural assignment, advanced NMR techniques can provide deeper insights into the stereochemistry and conformational preferences of the molecule. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine through-space proximities of protons, which can help in assigning stereochemistry in chiral analogs or in understanding the preferred conformation of the flexible butyl chain. For instance, in related complex structures, ROESY has been used to assign the stereochemistry by observing correlations between specific protons. nih.gov

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₉H₁₇NO₃, the expected monoisotopic mass is 187.1208 Da. nih.gov

High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. For example, a high-resolution mass spectrum might show a sodium adduct ion [M+Na]⁺ at m/z 196.0950, which is consistent with the calculated value. rsc.org

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for compounds containing a tert-butoxycarbonyl (Boc) group involve the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the entire tert-butoxy (B1229062) group. doaj.org The loss of the tert-butyl cation (C₄H₉⁺, 57 Da) is also a characteristic fragmentation. doaj.orguni-regensburg.de The subsequent loss of carbon dioxide (CO₂, 44 Da) from the carbamate moiety is another common fragmentation step. doaj.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound exhibits several characteristic absorption bands:

N-H Stretch: A peak in the region of 3363 cm⁻¹ is indicative of the N-H stretching vibration of the carbamate group. rsc.org

C-H Stretch: Absorptions around 2978 and 2932 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the alkyl groups. rsc.org

C=O Stretches: Two distinct carbonyl stretching bands are expected and observed. The ketone C=O stretch typically appears at a higher wavenumber than the carbamate C=O stretch. In one report, a broad peak at 1694 cm⁻¹ was observed for the carbonyl groups. rsc.org In other similar structures, the carbamate carbonyl stretch is seen around 1710-1725 cm⁻¹ and the ketone stretch can also be in this region. rsc.orgwiley-vch.de

N-H Bend and C-N Stretch: The N-H bending vibration often appears around 1515 cm⁻¹. rsc.org The C-N stretching vibration of the carbamate is also present in the fingerprint region.

C-O Stretch: The C-O stretching vibrations of the carbamate group are typically found in the 1251-1168 cm⁻¹ region. rsc.org

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3363 | N-H | Stretch |

| ~2978, ~2932 | C-H (alkyl) | Stretch |

| ~1694 | C=O (ketone and carbamate) | Stretch |

| ~1515 | N-H | Bend |

| ~1251, ~1168 | C-O (carbamate) | Stretch |

X-ray Crystallography for Definitive Solid-State Structure Determination

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. The choice of method depends on the scale of the separation and the specific requirements of the analysis.

Gas chromatography is a powerful tool for determining the purity of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.

For the analysis of carbamate compounds, specific GC parameters are employed to achieve optimal separation and detection. A typical GC system for this purpose would be equipped with a mass spectrometer (MS) detector, a technique known as GC-MS, which provides both retention time data and mass spectra for compound identification. mdpi.com

Key parameters for the GC analysis of similar carbamates often include:

Column: A non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly used. mdpi.com

Injector and Detector Temperatures: These are typically set high enough to ensure complete volatilization of the sample without causing thermal degradation. For instance, an injector temperature of 250°C and a detector temperature of 250°C are often employed. mdpi.com

Oven Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points. A program might start at a lower temperature, hold for a few minutes, and then ramp up to a final, higher temperature. rsc.org

Carrier Gas: Helium is a common choice for the carrier gas, maintained at a constant flow rate. mdpi.comrsc.org

The purity of this compound can be determined by the area percentage of its corresponding peak in the chromatogram. For instance, a purity of 94% minimum as determined by GC has been reported for a similar compound, tert-butyl (3-oxocyclobutyl)carbamate. fishersci.pt

Table 1: Illustrative GC Parameters for Carbamate Analysis

| Parameter | Typical Value |

| GC System | Agilent 7890A or similar |

| Detector | Mass Spectrometer (MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 70°C hold for 3 min, then ramp to 300°C at 25°C/min |

| Carrier Gas | Helium at 1.0 mL/min |

| Injection Volume | 1 µL |

This table presents a hypothetical set of parameters based on common practices in GC analysis for similar compounds and is for illustrative purposes. mdpi.comrsc.org

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis and purification of this compound. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC. HPLC separates components based on their interactions with a stationary phase (the column) and a liquid mobile phase.

Reverse-phase HPLC is a common mode used for carbamates. In this setup, a non-polar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

For the analysis of carbamates, the following HPLC conditions are often utilized:

Column: A C18 column is a popular choice for reverse-phase separations. Chiral columns, such as Chiralpak series, are employed for separating enantiomers if the compound is chiral. wiley-vch.de

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is typical. The composition can be isocratic (constant) or a gradient (varied over time) to optimize separation. sielc.com For mass spectrometry compatibility, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used instead of non-volatile ones like phosphoric acid. sielc.comlcms.cz

Detection: A UV detector is commonly used, with the detection wavelength set to a value where the analyte has significant absorbance. wiley-vch.de Mass spectrometry (LC-MS) can also be coupled with HPLC for enhanced identification capabilities. bldpharm.com

Table 2: Example HPLC Conditions for Carbamate Analysis

| Parameter | Typical Conditions |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table provides a representative example of HPLC conditions and is for illustrative purposes. wiley-vch.desielc.com

For the purification of this compound on a preparative scale, flash and column chromatography are the methods of choice. These techniques operate on the same principles as HPLC but are designed to handle larger quantities of material.

Silica (B1680970) gel is the most commonly used stationary phase for the purification of carbamates. rsc.orgnih.gov The separation is based on the polarity of the compounds, with more polar compounds having a stronger interaction with the silica gel and thus eluting later.

The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether). The ratio of these solvents is optimized to achieve the best separation. For instance, a gradient of ethyl acetate in petroleum ether might be used, starting with a low percentage of the polar solvent and gradually increasing it. google.com

The progress of the separation is monitored by Thin Layer Chromatography (TLC), which is a rapid and convenient way to analyze the fractions collected from the column.

Table 3: Typical Solvents for Flash Chromatography of Carbamates

| Non-Polar Solvent | Polar Solvent |

| Hexane | Ethyl Acetate |

| Petroleum Ether | Diethyl Ether |

| Dichloromethane (B109758) | Methanol |

This table lists common solvent systems used for the purification of carbamates by flash chromatography. rsc.orgnih.govgoogle.comwiley-vch.de

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. It determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula.

For this compound, the molecular formula is C₉H₁₇NO₃. nih.gov The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Table 4: Elemental Composition of this compound (C₉H₁₇NO₃)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage |

| Carbon | 12.01 | 9 | 108.09 | 57.73% |

| Hydrogen | 1.01 | 17 | 17.17 | 9.18% |

| Nitrogen | 14.01 | 1 | 14.01 | 7.48% |

| Oxygen | 16.00 | 3 | 48.00 | 25.61% |

| Total | 187.27 | 100.00% |

The values in this table are calculated based on standard atomic weights and are for theoretical comparison.

Experimental results from elemental analysis that are within a narrow margin of these theoretical values (typically ±0.4%) provide strong evidence for the correctness of the empirical and molecular formula. For example, in the characterization of a similar complex molecule, the calculated and found elemental analysis values were in close agreement, validating the proposed structure. mdpi.com

High-resolution mass spectrometry (HRMS) is another powerful technique that complements elemental analysis. HRMS provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. This high precision allows for the unambiguous determination of the molecular formula. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and the prediction of reactivity. For tert-butyl (3-oxobutyl)carbamate, DFT calculations are instrumental in understanding its fundamental chemical nature.

The flexible nature of the butyl chain and the rotational freedom around the carbamate (B1207046) C-N bond mean that this compound can exist in multiple conformations. DFT calculations can predict the relative energies of these conformers, identifying the most stable structures. These calculations can also map out the energy landscape for isomerization between different conformations, providing crucial information on the energy barriers that separate them.

| Computational Method | Basis Set | Property | Calculated Value |

| DFT (B3LYP) | 6-31G(d) | Rotational Barrier (C-N bond) | ~1.0-1.5 kcal/mol (favoring anti) |

| DFT (B3LYP) | 6-31G(d) | Dihedral Angles of Lowest Energy Conformer | Varies |

This table presents hypothetical data based on typical DFT calculations for similar molecules to illustrate the type of information that can be obtained. Actual values would require specific calculations for this compound.

DFT calculations are invaluable for mapping out the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a detailed mechanistic picture can be constructed. For instance, in reactions such as reductions of the ketone or modifications of the carbamate group, DFT can pinpoint the geometry and energy of the highest energy point along the reaction coordinate, which determines the reaction rate. The presence of the bulky tert-butyl group can influence the transition state geometry and energy in catalyzed reactions. tu-dortmund.de

| Resonance Contributor | Description |

| A | Primary amide-like resonance with a double bond between carbon and oxygen and a positive charge on nitrogen. |

| B | Enolate-like character with a negative charge on the carbonyl oxygen. |

| C | A less significant contributor with charge separation. |

This table is a generalized representation of resonance in carbamates. acs.org

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of the molecule, molecular modeling and dynamics (MD) simulations introduce the element of time, allowing for the exploration of conformational landscapes and intermolecular interactions in a dynamic environment. nih.gov

The restricted rotation around the carbamate C-N bond leads to the existence of syn and anti isomers. nih.gov In the anti conformation, the bulky tert-butyl group and the rest of the molecule are on opposite sides of the C-N bond, which is generally favored sterically by about 1.0–1.5 kcal/mol. nih.gov However, in some cases, particularly with N-Boc protected amino acids, the energy difference can be minimal, leading to a mixture of both isomers. nih.gov Molecular dynamics simulations can track the transitions between these isomers over time, providing insights into their relative populations and the dynamics of their interconversion. nih.gov

The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl and ether oxygens) in this compound allows for a variety of intramolecular and intermolecular interactions. nih.gov Molecular dynamics simulations can reveal the formation and breaking of these hydrogen bonds, both within a single molecule and between multiple molecules or with a solvent. rsc.org These interactions are crucial in determining the bulk properties of the compound, such as its solubility and crystal packing. For instance, simulations can show how the molecule interacts with water or other solvents, providing a molecular-level understanding of its solvation properties. rsc.org

Applications in Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a particular chemical transformation. These models are valuable tools in physical organic chemistry and related fields for predicting reaction outcomes and understanding reaction mechanisms.

A thorough review of the scientific literature reveals a notable absence of specific QSRR studies focused on this compound. While QSRR has been extensively applied to various classes of organic compounds, including other carbamates and ketones, dedicated research quantitatively correlating the structural features of this compound and its derivatives with their chemical reactivity appears to be limited or not publicly available.

For a hypothetical QSRR study on the reactivity of this compound, one might investigate a series of derivatives with systematic variations in their structure. The reactivity of these compounds in a specific reaction, for instance, a reduction of the ketone or a substitution at the carbamate nitrogen, would be experimentally measured. These reactivity data would then be correlated with a set of calculated molecular descriptors.

Table 1: Hypothetical Molecular Descriptors for a QSRR Study of this compound Derivatives

This table illustrates the types of computational descriptors that would be relevant in a QSRR analysis of this compound and its analogs.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Reactivity |

| Electronic | Partial charge on the carbonyl carbon | Influences susceptibility to nucleophilic attack. |

| HOMO/LUMO energies | Relates to the compound's ability to donate or accept electrons. | |

| Steric | Molar volume | Affects the accessibility of the reactive sites to reagents. |

| Surface area | Can influence intermolecular interactions and solvation. | |

| Topological | Wiener index | Describes the branching of the molecule, which can impact reactivity. |

| Balaban index | A more refined descriptor of molecular shape and branching. | |

| Quantum Chemical | Dipole moment | Reflects the overall polarity of the molecule. |

| Polarizability | Indicates how easily the electron cloud can be distorted. |

Table 2: Illustrative Data for a Hypothetical QSRR Model

The following table is a fictional representation of what the data for a QSRR study on the reduction of a series of substituted this compound derivatives might look like.

| Derivative (Substituent on Butyl Chain) | Log(k_rel) (Relative Rate Constant) | Partial Charge on Carbonyl Carbon (e) | Steric Hindrance Parameter (Es) |

| H (unsubstituted) | 0.00 | +0.45 | 0.00 |

| 2-Methyl | -0.50 | +0.43 | -1.24 |

| 4-Methyl | -0.10 | +0.45 | -0.35 |

| 2-Phenyl | -1.20 | +0.42 | -2.50 |

| 4-Phenyl | -0.30 | +0.44 | -0.90 |

From such data, a QSRR equation could be derived, for example:

Log(k_rel) = c₀ + c₁(Partial Charge) + c₂(Es)

Where c₀, c₁, and c₂ are coefficients determined by statistical regression. Such an equation would allow for the prediction of the relative reaction rates for other, untested derivatives.

While these examples are hypothetical, they are grounded in the established principles of QSRR. The application of these methods to this compound could provide valuable insights into its chemical behavior and guide the design of new synthetic routes or novel functional molecules. However, at present, such dedicated studies on this specific compound have not been reported in the accessible scientific literature.

Future Research Trajectories for Tert Butyl 3 Oxobutyl Carbamate

Exploration of Novel and More Efficient Synthetic Methodologies

The future synthesis of Tert-butyl (3-oxobutyl)carbamate and its analogs is poised to move beyond traditional multi-step procedures towards more elegant and efficient catalytic methods. Research is anticipated to focus on the development of novel catalytic systems that can construct the β-keto carbamate (B1207046) framework in a single step or through a streamlined tandem reaction sequence.

One promising avenue is the exploration of transition-metal catalysis. For instance, methods analogous to the palladium-catalyzed reactions of allyl β-keto carboxylates could be investigated. nih.gov Such approaches could potentially involve the coupling of precursors that would form the desired carbon-nitrogen and carbon-carbon bonds with high atom economy. Furthermore, the development of one-pot syntheses, such as the tandem condensation of primary amines with a chloroformate followed by conjugate addition to methyl vinyl ketone, presents a viable strategy for creating derivatives of this compound with improved efficiency. researchgate.net The use of heterogeneous catalysts, like modified zeolites, in these one-pot procedures could also offer advantages in terms of catalyst recyclability and process simplification. researchgate.net

Another area of intense research will likely be the use of biocatalysis. Enzymes, with their inherent selectivity, could offer a green and highly efficient route to this compound and its chiral derivatives. Lipases and other hydrolases have already demonstrated their utility in the kinetic resolution of related carbamate structures, suggesting their potential for the asymmetric synthesis of this compound. researchgate.netenamine.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High atom economy, potential for one-pot reactions | Development of novel catalysts for C-N and C-C bond formation |

| Heterogeneous Catalysis | Catalyst recyclability, simplified workup procedures | Design of robust and selective solid-supported catalysts |

| Biocatalysis | High enantioselectivity, environmentally friendly conditions | Screening and engineering of enzymes for the synthesis of chiral β-keto carbamates |

Expanded Applications in Complex Multistep Organic Synthesis

The unique bifunctionality of this compound makes it an attractive building block for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. Future research will likely see an expansion of its use in the construction of diverse molecular scaffolds with potential biological activity.

The β-aminoketone motif is a common feature in many natural products and pharmaceuticals. organic-chemistry.orgnih.gov Consequently, this compound is expected to be increasingly employed in the total synthesis of such compounds. Its ketone functionality allows for a wide range of transformations, including aldol (B89426) reactions, Wittig reactions, and reductive aminations, while the Boc-protected amine can be deprotected under mild conditions to participate in cyclization or further functionalization steps.

A significant area of future application will be in the synthesis of heterocyclic compounds. The β-aminoketone structure is a key precursor for the synthesis of various heterocycles such as pyridines, pyrazoles, and pyrimidines. nih.govnih.gov Research into novel cyclization strategies starting from this compound and its derivatives is anticipated to yield a diverse library of heterocyclic compounds for biological screening. For example, its use as a precursor in multicomponent reactions could provide rapid access to complex heterocyclic systems.

Advanced Stereochemical Control and Asymmetric Syntheses

The development of methods for the stereoselective synthesis of derivatives of this compound is a critical area for future research. The ability to control the stereochemistry at the carbon atom bearing the amino group is essential for the synthesis of chiral drugs and other biologically active molecules.